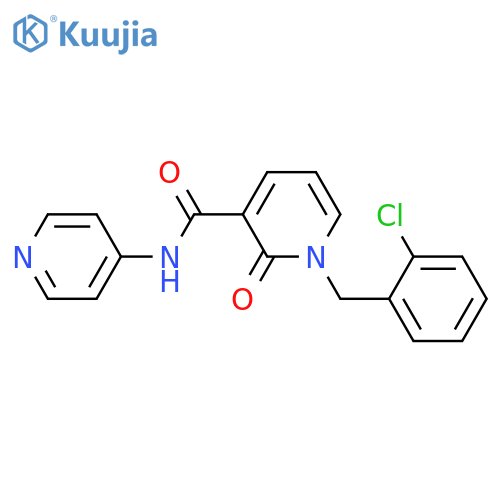

Cas no 899991-49-2 (1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide)

1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-[(2-chlorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide

- 1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

-

- インチ: 1S/C18H14ClN3O2/c19-16-6-2-1-4-13(16)12-22-11-3-5-15(18(22)24)17(23)21-14-7-9-20-10-8-14/h1-11H,12H2,(H,20,21,23)

- InChIKey: PBWZBDMAPJURDB-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CC2=CC=CC=C2Cl)C=CC=C1C(NC1=CC=NC=C1)=O

1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2743-0905-5mg |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2743-0905-2μmol |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2743-0905-10μmol |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2743-0905-10mg |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2743-0905-15mg |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2743-0905-2mg |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2743-0905-4mg |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2743-0905-20μmol |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2743-0905-20mg |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2743-0905-5μmol |

1-[(2-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide |

899991-49-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

7. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamideに関する追加情報

Introduction to 1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide (CAS No. 899991-49-2)

The compound 1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 899991-49-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a chlorophenyl moiety and a pyridin-4-yl substituent in its core structure suggests a high degree of functional complexity, which may contribute to its unique pharmacological properties.

Recent research in the domain of heterocyclic compounds has highlighted the importance of dihydropyridine derivatives in the design of bioactive molecules. The structural motif of 1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide aligns well with this trend, as it incorporates a dihydropyridine scaffold, which is well-known for its role in cardiovascular and neurological therapies. The amide functional group at the 3-position further enhances its potential as a pharmacophore, enabling interactions with various biological targets.

One of the most compelling aspects of this compound is its potential to serve as a precursor for the development of novel therapeutic agents. The combination of the chlorophenyl and pyridin-4-yl groups provides a rich chemical space for further derivatization, allowing researchers to explore diverse structural modifications. These modifications can be tailored to optimize pharmacokinetic profiles, enhance binding affinity, and improve target specificity. Such flexibility is crucial in modern drug discovery, where the ability to fine-tune molecular properties is essential for achieving desired therapeutic outcomes.

In the context of contemporary pharmaceutical research, there is growing interest in exploring small molecules that can modulate key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The structural features of 1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide make it a promising candidate for such investigations. Its ability to interact with enzymes and receptors suggests that it may exhibit inhibitory or activatory effects on relevant biological targets. This potential has prompted several research groups to investigate its biological activity and explore its suitability for therapeutic applications.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in medicinal chemistry. The construction of the dihydropyridine core necessitates precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the chlorophenyl and pyridin-4-yl substituents requires careful selection of reagents and catalysts to achieve optimal regioselectivity. These synthetic challenges underscore the complexity involved in developing such advanced chemical entities.

From a computational chemistry perspective, the molecular modeling of 1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has revealed interesting insights into its binding interactions with potential targets. Studies using molecular dynamics simulations have demonstrated that this compound can adopt multiple conformations, which may influence its affinity for biological receptors. Furthermore, quantum mechanical calculations have provided valuable information about its electronic properties, suggesting that it may exhibit favorable interactions with charged or polar residues in proteins.

The pharmacological evaluation of this compound has begun to yield promising results. Initial in vitro assays have shown that it can modulate certain enzymes and receptors relevant to disease pathways. For instance, preliminary data suggest that it may inhibit specific kinases or interfere with signaling cascades involved in cancer progression. While these findings are encouraging, further studies are needed to validate these effects and determine their clinical relevance. Nevertheless, these early observations underscore the potential of this molecule as a lead compound for drug development.

The development of novel therapeutic agents often involves a multidisciplinary approach, integrating expertise from organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. The case of 1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-y l)-1,2-dihydropyridine -3-carboxamide exemplifies this collaborative effort. By combining experimental synthesis with computational modeling and biological testing, researchers can accelerate the discovery process and identify promising candidates for further development.

In conclusion,1-(2-chlorophenyl)methyl - 2 - oxo - N - ( py ridin - 4 - yl ) - 1 , 2 - dihydrop y rid ine - 3 - carboxamide ( CAS No . 899991 - 49 - 2 ) represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential therapeutic applications . Its unique combination of structural features makes it an attractive candidate for further investigation , particularly in the context of modulating key biological pathways involved in human diseases . As research continues to uncover new insights into its pharmacological properties , this compound holds promise as a valuable tool for developing next-generation therapeutic agents .

899991-49-2 (1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide) 関連製品

- 1779792-62-9(2-(5,5-Difluoroazepan-4-yl)acetonitrile)

- 2411279-29-1(4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine)

- 946384-29-8(Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate)

- 2034599-58-9(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide)

- 1240706-83-5([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate)

- 1235635-56-9(2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)

- 2228202-14-8(1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid)

- 2171898-65-8(3-amino-3-(2-methylcyclopropyl)butanamide)

- 838880-77-6(1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole)

- 312636-12-7(N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine)